(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as Travoprost . It is a synthetic prostaglandin analogue with ocular hypotensive activity. It selectively mimics the effects of naturally occurring substances, prostamides .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular formula of this compound is C24H31F3O5. It has an average mass of 456.495 Da and a monoisotopic mass of 456.212372 Da . The structure includes a cyclopentyl ring and a heptenoic acid group .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 593.0±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 12 freely rotating bonds .Aplicaciones Científicas De Investigación
Antiglaucoma Agent Impurity Characterization
(Jaggavarapu et al., 2020) described the isolation and characterization of a related compound, (Z)-isopropyl 7-((1R, 2R, 3R, 5S)-2-((1E, 3Z)-3-fluoro-4-phenoxybuta-1, 3-dienyl)-3, 5-dihydroxycyclopentyl) hept-5-enoate. This compound, found as an impurity in the preparation of Tafluprost, an antiglaucoma agent, was synthesized and shown to have similar biological activity, including anti-glaucoma properties.
Hydrolysis and Stability Study
Longridge and Nicholson (1990) studied the kinetics of hydrolysis of a similar compound, providing insights into its stability under different pH conditions. Their findings suggest that the structure of the compound influences its reactivity and stability, particularly in the presence of a trifluoromethyl substituent (Longridge & Nicholson, 1990).
Chemical Synthesis
Fleming and Lawrence (1998) outlined the synthesis of structurally related compounds, demonstrating techniques in organic synthesis that are applicable to the creation of complex molecules like the one (Fleming & Lawrence, 1998).
Crystal Structure Analysis
Swenson, Lu, and Burton (1997) analyzed the crystal structure of a similar compound, (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid, providing insights into its molecular conformation and the nature of its hydrogen bonding (Swenson, Lu, & Burton, 1997).
Urinary Biomarker in Cigarette Smokers
Carmella et al. (2019) studied the urinary metabolites of a structurally related compound in cigarette smokers. This work provides evidence of the compound's role as a biomarker for oxidative damage and inflammation (Carmella et al., 2019).
Inhibitor of Mycolic Acid Biosynthesis
Hartmann et al. (1994) synthesized compounds structurally similar to the one and evaluated their potential as inhibitors of mycolic acid biosynthesis, important for mycobacterial cell wall formation (Hartmann et al., 1994).
Direcciones Futuras
Propiedades
Número CAS |
221246-34-0 |
---|---|
Nombre del producto |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid |
Fórmula molecular |
C24H31O5F3 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,12-14,18-22,28-30H,2,4,8-11,15H2,(H,31,32)/b3-1-,13-12+/t18-,19+,20+,21-,22+/m0/s1 |
Clave InChI |
CMLNDCUXASGBMQ-NQUQXYBYSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
SMILES canónico |
C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Sinónimos |
17-trifluoromethylphenyl trinor PGF2α |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.